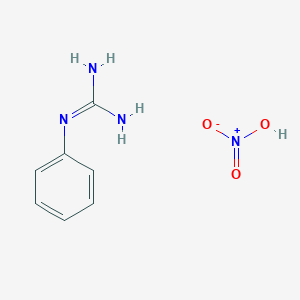

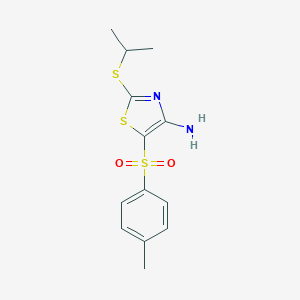

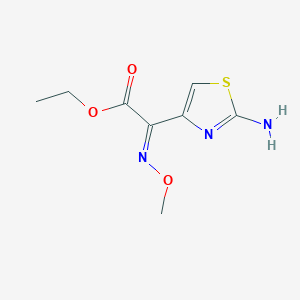

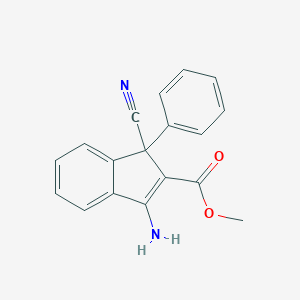

methyl 3-amino-1-cyano-1-phenyl-1H-indene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds closely related to methyl 3-amino-1-cyano-1-phenyl-1H-indene-2-carboxylate involves multistep reactions, starting from N-protected 2-aminobenzaldehydes. For instance, methyl 2-amino-3H-1-benzazepine-4-carboxylates or methyl 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates can be prepared through the reaction of methyl 2-(cyanomethyl)propenoates with sodium methoxide in methanol, with precursors obtained from the Morita–Baylis–Hillman reaction followed by acetylation and cyanation (Lim, Song, & Lee, 2008).

Molecular Structure Analysis

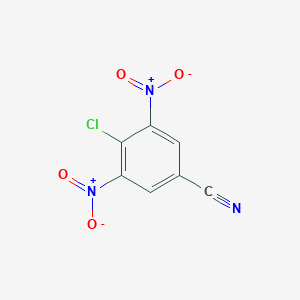

The molecular structure of related compounds exhibits a complex arrangement of substituents around the indene or indole core. For example, the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile reveals a molecule composed of two phenyl moieties, two methyl groups, a cyano group, an amino group, and a nitro group, highlighting the planar nature of certain substituents with the benzene ring and the twisted nature of the nitro group due to its larger volume (Zhang, 2013).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often lead to the formation of new structures through mechanisms such as carbopalladation of nitriles. This process has been used to synthesize 3,4-disubstituted 2-aminonaphthalenes, showcasing the intramolecular addition of a vinylpalladium species to the cyano group's triple bond with good regioselectivity and yield (Tian, Pletnev, & Larock, 2003).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

- Methyl 3-amino-1-cyano-1-phenyl-1H-indene-2-carboxylate is utilized in the synthesis of novel chemical compounds. For instance, its derivatives have been employed in the synthesis of conformationally constrained tryptophan analogues, which are useful in peptide and peptoid conformation elucidation studies. These derivatives demonstrate limited conformational flexibility while keeping both amine and carboxylic acid groups available for further derivatization (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Crystallographic Studies

- The compound has been featured in crystallographic studies. These studies provide detailed insights into molecular structure and bonding characteristics, which are essential for understanding the physical and chemical properties of the compound (Zhang, 2013).

Potential in Drug Synthesis

- Although excluding information on drug use and dosage, it's important to note that compounds like methyl 3-amino-1-cyano-1-phenyl-1H-indene-2-carboxylate have implications in the synthesis of potential drugs. Research in this area focuses on synthesizing new chemical entities that could be further explored for therapeutic properties (Ahmed, 2007).

Development of Heterocyclic Compounds

- The compound is instrumental in the development of heterocyclic compounds. Heterocycles are a critical class of organic compounds with widespread applications in pharmaceuticals and agrochemicals. Studies have shown the utility of methyl 3-amino-1-cyano-1-phenyl-1H-indene-2-carboxylate in synthesizing various heterocyclic frameworks (Kucherenko et al., 2021).

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 3-amino-1-cyano-1-phenylindene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c1-22-17(21)15-16(20)13-9-5-6-10-14(13)18(15,11-19)12-7-3-2-4-8-12/h2-10H,20H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLDWHRPRZSDAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2C1(C#N)C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377470 |

Source

|

| Record name | methyl 3-amino-1-cyano-1-phenyl-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-amino-1-cyano-1-phenyl-1H-indene-2-carboxylate | |

CAS RN |

116617-18-6 |

Source

|

| Record name | methyl 3-amino-1-cyano-1-phenyl-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

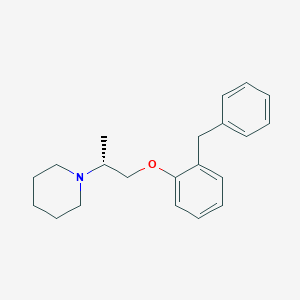

![7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B54950.png)